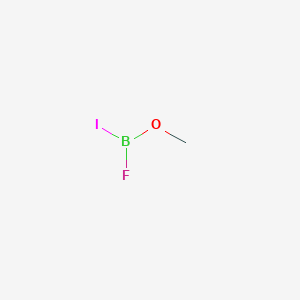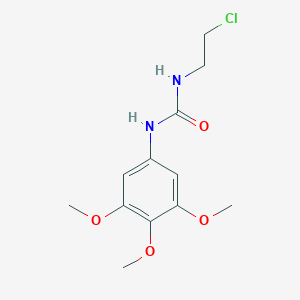
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a urea backbone with a 2-chloroethyl group and a 3,4,5-trimethoxyphenyl group attached to it. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3,4,5-trimethoxyaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-chloroethyl isocyanate by reacting 2-chloroethylamine with phosgene.
Step 2: Reaction of 3,4,5-trimethoxyaniline with 2-chloroethyl isocyanate in an appropriate solvent (e.g., dichloromethane) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ureas.
Oxidation: Formation of quinones.
Hydrolysis: Formation of amines and carbon dioxide.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is largely dependent on its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The trimethoxyphenyl group may also interact with specific molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)-3-phenylurea: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-(2-Chloroethyl)-3-(4-methoxyphenyl)urea: Contains a single methoxy group, leading to variations in biological activity.
1-(2-Chloroethyl)-3-(3,4-dimethoxyphenyl)urea: Has two methoxy groups, which may affect its chemical behavior and applications.
Uniqueness
1-(2-Chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
33021-68-0 |
|---|---|
Fórmula molecular |
C12H17ClN2O4 |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C12H17ClN2O4/c1-17-9-6-8(15-12(16)14-5-4-13)7-10(18-2)11(9)19-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16) |
Clave InChI |
RVSXAKGVAATORR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)
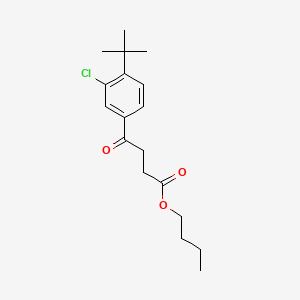
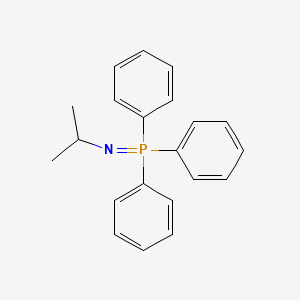
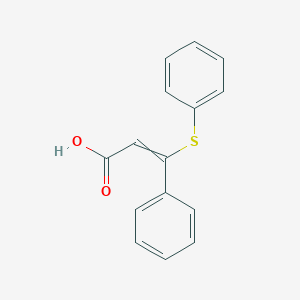
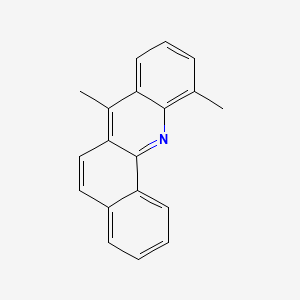
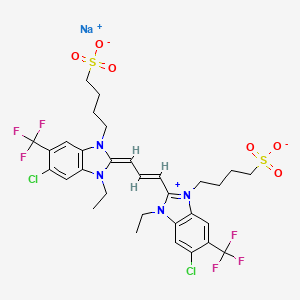
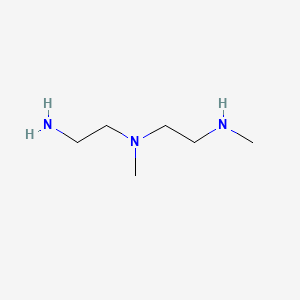

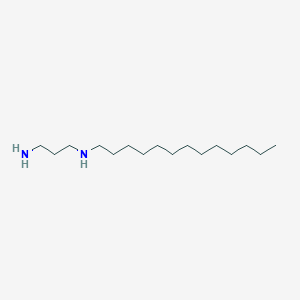
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
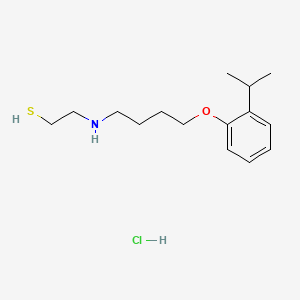
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
